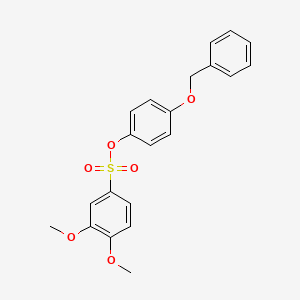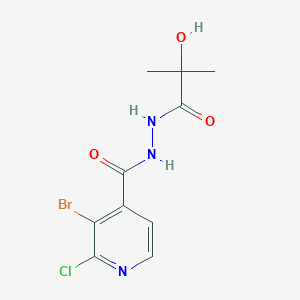![molecular formula C8H13Cl2N3O2 B2845311 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid dihydrochloride CAS No. 2260931-03-9](/img/structure/B2845311.png)
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid dihydrochloride is a valuable scaffold for drug design and medicinal chemistry . It is a part of the pyrazolo-diazepine pharmacophore .
Synthesis Analysis
The synthesis of this compound involves several steps. Commercially available Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam is accomplished cleanly using borane and the resulting amine is protected using a tert-butyloxycarbonyl protecting group .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo-diazepine skeleton, which is a seven-five fused heterocycle . This structure is a valuable subset in the armory of a medicinal chemist to utilize as a basic pharmacophore or a functional appendage in the discovery of new therapeutic entities .Chemical Reactions Analysis
The free N-terminal of the diazepine undergoes smooth Buchwald and Chan arylations among various standard chemistry applications examined on this pharmacophore .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
A general approach for synthesizing various derivatives of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one and related compounds has been developed, demonstrating the chemical versatility and potential for structural modification of this compound. This synthesis process involves regioselective strategies and cyclization reactions, highlighting the compound's utility in generating a diverse array of fused heterocyclic compounds confirmed by spectroscopic methods (Dzedulionytė et al., 2022).
Chemical Transformations and Biological Activity
Research on the interactions of tetrahydropyrazolo[3,4-e][1,4]diazepine derivatives with electrophilic reagents has led to the discovery of new chemical transformations, providing insights into the structural and functional versatility of these compounds. Such studies are foundational for the development of novel compounds with potential pharmacological applications (Kemskii et al., 2016).
Antitumor and Antifungal Potential
A series of thiazole-based 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines has been synthesized and evaluated for antitumor and antifungal activities. Some derivatives showed significant inhibitory effects against various human tumor cell lines and against clinical isolates of fungi, suggesting the potential for these compounds to be developed into antitumor and antifungal agents (Ramírez et al., 2015).
Pharmacological Applications
The exploration of pyrazolodiazepines for pharmacological use, particularly as components of anesthetic formulations, underscores the clinical relevance of these compounds. Their CNS effects, comparable to those of diazepam, point to the potential for developing new anesthetic and therapeutic agents (Dewald et al., 1977).
Synthetic Methodologies and Chemical Properties
Comprehensive reviews and studies on the synthesis, structural modifications, and chemical properties of azolo[1,4]diazepines, including pyrazolodiazepines, have been instrumental in advancing the understanding of these compounds. These works highlight the significance of such compounds in designing pharmacologically potent derivatives, emphasizing their synthetic and structural versatility (Kemskii et al., 2017).
Wirkmechanismus
Target of Action
It’s known that this compound is a valuable scaffold for drug design and medicinal chemistry , suggesting that it could be designed to interact with a variety of biological targets.
Mode of Action
The pyrazolo-diazepine pharmacophore, to which this compound belongs, is known for its chemical reactivity patterns . This suggests that the compound could interact with its targets through various chemical reactions, potentially leading to changes in the target’s function or activity.
Biochemical Pathways
Given its potential as a drug scaffold , it’s plausible that this compound could be designed to influence a variety of biochemical pathways, depending on the specific targets it’s designed to interact with.
Result of Action
As a valuable scaffold for drug design , this compound could potentially be used to elicit a wide range of molecular and cellular effects, depending on the specific targets it’s designed to interact with.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c12-8(13)6-3-9-4-7-1-2-10-11(7)5-6;;/h1-2,6,9H,3-5H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNFBPLXAZIKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C(=CC=N2)CN1)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

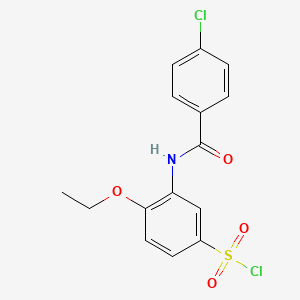
![6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine](/img/structure/B2845231.png)
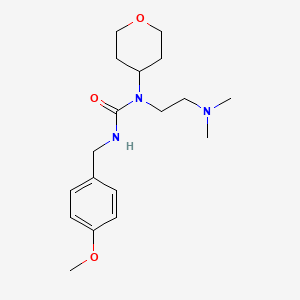
![N-[[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2845235.png)
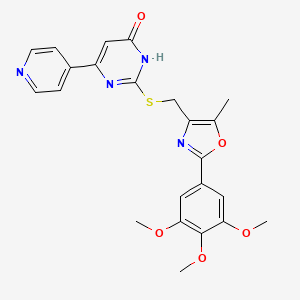
![Tert-butyl (1R,5S)-6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2845238.png)
![2-oxo-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2845239.png)
![3-allyl-8-(4-bromophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845240.png)

![3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2845243.png)

![N-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-chloroacetamide](/img/structure/B2845246.png)
